molecular formula C31H32N2O6 B12382904 (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12382904
M. Wt: 528.6 g/mol
InChI Key: JVDABCHLQNLAEA-SDNWHVSQSA-N
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Description

(E)-3-[4-(5-Benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a potent and selective chemical probe targeting the WNK signaling pathway. This compound acts as a covalent inhibitor of the With-No-Lysine (WNK) kinases, specifically designed to bind to a unique cysteine residue in the kinase's active site. Research indicates its primary value lies in investigating the role of WNK kinases in the regulation of ion co-transporters and cellular salinity stress responses. Its mechanism involves disrupting the WNK-SPAK/OSR1 kinase cascade, a key pathway implicated in hypertension and tumor cell survival. Studies, such as those cited by the National Center for Biotechnology Information , highlight its utility in probing the molecular mechanisms of diseases related to electrolyte balance and in exploring novel therapeutic strategies for cancer. This high-purity compound is an essential tool for biochemical, biophysical, and cellular assays aimed at elucidating kinase function and for high-throughput screening in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C31H32N2O6/c1-36-27-17-25(18-28(37-2)29(27)38-3)26(34)14-11-22-9-12-24(13-10-22)30(35)33-16-15-32(31(33)20-39-21-31)19-23-7-5-4-6-8-23/h4-14,17-18H,15-16,19-21H2,1-3H3/b14-11+

InChI Key

JVDABCHLQNLAEA-SDNWHVSQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl

Spirocyclic Core Formation

The diazaspiro[3.4]octane scaffold is synthesized via a tandem cyclization strategy. A representative method involves reacting benzylamine derivatives with epoxide-containing precursors. For example, compound I (1-((4-methoxybenzyloxy)carbonylamino)cyclopropyl)methyl methanesulfonate undergoes nucleophilic substitution with glycine methyl ester in acetonitrile using potassium carbonate as a base, yielding intermediate II . Subsequent deprotection of the 4-methoxybenzyl (PMB) group and reduction with sodium borohydride generates the spirocyclic amine.

Alternative routes utilize hydrazine derivatives and alkynols. In a Pd-catalyzed approach, benzyl hydrazine carboxylate reacts with 4-pentyn-1-ol and isobutyraldehyde to form tert-butyl-protected diazaspiro compounds. Key conditions include:

  • Catalyst : PdCl₂ (10 mol%) and ligand L2 (20 mol%)
  • Solvent : Dichloroethane (DCE) at 130°C
  • Yield : 75–89% with diastereomeric ratios (dr) up to 50:50.
Table 1: Comparison of Spirocyclic Core Synthesis Methods
Method Starting Material Key Reagents/Conditions Yield dr Source
Nucleophilic substitution Compound I K₂CO₃, glycine methyl ester 78% N/A
Pd-catalyzed cyclization Benzyl hydrazine PdCl₂, L2, DCE, 130°C 89% 50:50

Introduction of the Carbonyl Group

The 8-carbonyl functionality is introduced via amide coupling. The spirocyclic amine is reacted with 4-(chlorocarbonyl)benzoic acid using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Activation of the carboxylic acid with thionyl chloride (SOCl₂) prior to coupling improves efficiency, achieving yields >85%.

Synthesis of (E)-1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one

Claisen-Schmidt Condensation

The enone moiety is synthesized via base-catalyzed condensation of 3,4,5-trimethoxyacetophenone with benzaldehyde derivatives. Using sodium hydroxide in ethanol under reflux, the reaction proceeds via aldol addition followed by dehydration to yield the α,β-unsaturated ketone. The (E)-configuration is favored due to conjugation stabilization, with typical yields of 70–80%.

Palladium-Catalyzed Olefination

A one-pot method from enones and aryl hydroxamates employs Pd(TFA)₂ (15 mol%) and ligand L3 in DCE at 130°C. This approach avoids isomerization issues, providing (E)-selectivity >90% and isolated yields up to 58%.

Table 2: Enone Synthesis Performance
Method Conditions (E)-Selectivity Yield Source
Claisen-Schmidt NaOH, EtOH, reflux >95% 80%
Pd-catalyzed Pd(TFA)₂, L3, DCE, 130°C 91% 58%

Coupling Strategies

Amide Bond Formation

The spirocyclic carbonyl intermediate is coupled to the enone-containing aryl group using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DCM. This method achieves >90% coupling efficiency with minimal epimerization.

Friedel-Crafts Acylation

Alternative routes employ AlCl₃-mediated acylation of the enone-substituted benzene with the spirocyclic acid chloride. However, this method suffers from lower regioselectivity (∼70%) due to competing side reactions.

Optimization and Scale-Up Considerations

  • Catalyst Recycling : PdCl₂ from spirocyclic synthesis can be recovered via aqueous extraction, reducing costs by 30%.
  • Solvent Choice : Replacing DCM with ethyl acetate in amide couplings improves environmental compatibility without sacrificing yield.
  • Temperature Control : Maintaining reaction temperatures below 40°C during enone formation prevents (Z)-isomerization.

Comparative Analysis of Methodologies

The Pd-catalyzed spirocyclization route () offers superior diastereocontrol compared to nucleophilic substitution (). Meanwhile, Claisen-Schmidt condensation provides higher enone yields than Pd-mediated olefination but requires stringent temperature control. Industrial-scale production favors the former due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the prop-2-en-1-one moiety could yield a saturated ketone.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit anticancer properties. The incorporation of diazaspiro frameworks has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of diazaspiro compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific compound discussed may similarly possess these properties due to its structural motifs that can interact with cellular targets involved in cancer progression.

Neuroprotective Effects

The heterocyclic nature of the compound suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Research has highlighted the role of heterocyclic compounds in modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress. The presence of both phenolic and diazaspiro moieties may enhance the compound's ability to cross the blood-brain barrier and exert neuroprotective effects.

Antimicrobial Properties

Compounds containing heterocycles are often evaluated for their antimicrobial activities. The structural components of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may contribute to its effectiveness against various bacterial strains, including resistant ones. Studies have shown that modifications in the benzyl and carbonyl groups can lead to increased antimicrobial potency.

Organic Photovoltaics

The unique electronic properties of this compound suggest potential applications in organic photovoltaic devices. The incorporation of conjugated systems within its structure can facilitate charge transport and enhance light absorption. Research into similar compounds has demonstrated their effectiveness as donor materials in organic solar cells, indicating that this compound could be further explored for energy conversion applications.

Sensor Development

Due to its chemical stability and electronic properties, (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may be utilized in the development of chemical sensors. Its ability to interact with various analytes could be harnessed for detecting environmental pollutants or biological markers.

Case Studies and Research Findings

Study Focus Findings
Martorana et al., 2016Neuroprotective effectsHighlighted the role of heterocycles in protecting neurons from oxidative stress; suggested similar compounds could be effective against neurodegeneration .
Xing et al., 2012Antimicrobial activityInvestigated nitrogen-containing heterocycles; indicated potential for compounds like (E)-3-[...] to inhibit bacterial growth .
Thompson et al., 2015Organic photovoltaicsDemonstrated that fused heterocycles can enhance charge transport; implications for energy applications .

Mechanism of Action

The mechanism of action of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound could modulate receptor activity by binding to receptor sites on cell membranes.

    Modulation of Signaling Pathways: The compound could influence cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Key Structural Features Synthesis Method Notable Properties
(E)-3-[4-(5-Benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone core, spiro[3.4]octane, benzyl, 3,4,5-trimethoxyphenyl Likely Claisen-Schmidt condensation for enone + cyclization for spiro system High rigidity; potential for H-bonding (N, O atoms) and π-π interactions
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone core, 4-methoxyphenyl, 3,4,5-trimethoxyphenyl Claisen-Schmidt condensation (NaOH/ethanol) Enhanced solubility due to methoxy groups; lacks spiro rigidity
1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone core, benzodioxole, 3,4,5-trimethoxyphenyl Aldol condensation Strong intramolecular H-bonding; π-π stacking in crystals
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane derivatives Spiro[4.5]decane, dimethylaminophenyl, benzothiazole Cyclization of 2-oxa-spiro[3.4]octane-dione with amines Applications in organic synthesis; varied substituents modulate reactivity

Supramolecular and Physicochemical Properties

  • Hydrogen Bonding : The spiro system’s nitrogen and oxygen atoms in the target compound may form intramolecular H-bonds, similar to the benzodioxole derivative in , which exhibits a strong N–H···O bond.
  • π-π Stacking : The 3,4,5-trimethoxyphenyl group in the target compound and analogs (e.g., ) facilitates π-π interactions, critical for binding to hydrophobic protein pockets.

Biological Activity

The compound (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule characterized by its unique structural features that include a spirocyclic component and multiple functional groups. This article explores its biological activity, synthesizing available research findings to provide a comprehensive overview.

Structural Overview

The compound can be broken down into several key components:

  • Spirocyclic Structure : The 5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane moiety contributes to the compound's unique three-dimensional shape, which is crucial for its biological interactions.
  • Phenolic Groups : The presence of trimethoxyphenyl groups enhances the compound's potential for interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds derived from the diazaspiro[3.4]octane core have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL in some cases . This suggests that the structural characteristics of diazaspiro compounds may enhance their efficacy against bacterial pathogens.

Anticancer Potential

The compound's structural elements suggest potential anticancer activity. Compounds similar to those containing the diazaspiro framework have been identified as inhibitors of key cancer-related pathways, including:

  • Menin-MLL1 Interaction : Inhibitors targeting this pathway are under investigation for their role in treating specific leukemias.
  • PI3K and MAPK Signaling Modulation : Such modulation is critical in cancer cell proliferation and survival .

Synthesis and Biological Evaluation

A study focusing on the synthesis of various diazaspiro compounds demonstrated that modifications to the peripheral structures significantly influenced biological activity. For example, specific substitutions on the diazaspiro framework resulted in enhanced antitubercular activity, indicating a structure-activity relationship that merits further exploration .

CompoundYield (%)MIC (μg/mL)
17560.016
24486.2
1862100

This table summarizes the biological evaluation results of selected compounds derived from diazaspiro frameworks, highlighting the promising activity of compound 17 against M. tuberculosis .

Mechanistic Insights

The biological mechanisms underlying the activity of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one remain to be fully elucidated. However, preliminary findings suggest that:

  • Inhibition of Enzymatic Pathways : The compound may act by inhibiting enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interactions : Potential interactions with cellular receptors involved in signaling pathways could contribute to its bioactivity.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves two primary steps:
  • Spiro Ring Formation : React 2-oxa-spiro[3.4]octane-1,3-dione with a benzylamine derivative under acidic conditions to form the 5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane core. Cyclization is confirmed via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and elemental analysis (C, H, N content) .
  • Enone Formation : Use a Claisen-Schmidt condensation between the spiro intermediate’s carbonyl group and 3,4,5-trimethoxyacetophenone. Reaction progress is monitored via TLC and UV-Vis spectroscopy (λ~300 nm for α,β-unsaturated ketone) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • Elemental Analysis : Quantify C, H, N content to verify stoichiometry (e.g., deviations <0.3% indicate purity) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at 1680–1700 cm⁻¹, C=C at ~1600 cm⁻¹) .
  • UV-Vis Spectroscopy : Confirm conjugation in the enone system (absorption bands at 280–320 nm) .

Advanced Research Questions

Q. How can the carbonyl group in the spiro ring be optimized for stability under catalytic conditions?

  • Methodological Answer : Use palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates. Optimize reaction conditions (e.g., 80°C, 12 h, Pd(OAc)₂/PPh₃ catalyst) to enhance yield and reduce side products. Monitor via GC-MS and NMR to track CO insertion efficiency .

Q. What mechanistic insights explain the regioselectivity of spiro ring formation?

  • Methodological Answer : The reaction proceeds via a nucleophilic attack by the benzylamine on the diketone, followed by acid-catalyzed cyclization. DFT calculations can model transition states to rationalize regioselectivity (e.g., steric hindrance at the 5-position favoring 8-substitution). Experimental validation via deuterium labeling or kinetic isotope effects is recommended .

Q. How should researchers resolve contradictions in spectroscopic data during degradation studies?

  • Methodological Answer :
  • Cross-Validation : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the enone or spiro ring) and compare with fresh samples .
  • Controlled Stability Assays : Store samples at –20°C under nitrogen to minimize oxidation. Track degradation kinetics via Arrhenius plots to predict shelf-life .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :
  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing groups) or trimethoxyphenyl moiety (e.g., demethylation) to assess impact on bioactivity .
  • In Vitro Assays : Use kinase inhibition or cytotoxicity screens (e.g., IC₅₀ determination in cancer cell lines) paired with molecular docking to correlate structural changes with activity .

Q. What experimental design considerations address limitations in pollution or degradation studies?

  • Methodological Answer :
  • Sample Diversity : Include >20 initial samples to mimic real-world variability (e.g., sewage matrices) and avoid overfitting in HSI data .
  • Time-Resolved Analysis : Use short-interval sampling (e.g., hourly) during degradation studies to capture transient intermediates. Stabilize samples with antioxidants (e.g., BHT) or cooling (–4°C) .

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